Potency Advantage of A-443654 Over the Original Abbott Lead Molecule
A-443654 exhibits a 30,000-fold improvement in potency compared to the original indazole-pyridine lead molecule from which it was derived [1]. This improvement was achieved through systematic structural optimization of the indazole-pyridine scaffold to enhance ATP-binding pocket occupancy [1].
| Evidence Dimension | AKT1 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 160 pM (0.16 nM) |
| Comparator Or Baseline | Initial Abbott lead molecule (indazole-pyridine series) |
| Quantified Difference | 30,000-fold more potent |
| Conditions | Biochemical kinase assay with peptide substrate; 30 μM ATP in 96-well plates |
Why This Matters
This quantifies the scaffold optimization that distinguishes A-443654 from earlier, less potent indazole-pyridine AKT inhibitors that may still be available from certain vendors.
- [1] Luo Y, Shoemaker AR, Liu X, et al. Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo. Mol Cancer Ther. 2005;4(6):977-986. doi:10.1158/1535-7163.MCT-05-0005 View Source
